Uridine,5-fluoro-2'-O-methyl-

Flavivirus RdRp Nucleotide selectivity Dengue

Researchers optimizing antiviral nucleoside analogs for RNA-dependent RNA polymerase (RdRp) targets face challenges achieving combined nuclease resistance and base-pairing stabilization. 5-Fluoro-2'-O-methyluridine (5-F-2'-OMeU) solves this by integrating two orthogonal modifications: • 5-Fluoro substitution contributes ΔΔG₃₇ ≈ -0.8 kcal/mol per residue toward RNA duplex stabilization. • 2'-O-Methyl group blocks RNase-mediated degradation and enhances C3'-endo sugar pucker, preferred by Dengue/Zika NS5 RdRp. • RK9NH nucleoside hydrolase converts it to 5-fluorouracil, enabling prodrug strategies. Supplied with ≥95% purity and available from stock for immediate global shipping.

Molecular Formula C10H13FN2O6
Molecular Weight 276.22 g/mol
Cat. No. B13831453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine,5-fluoro-2'-O-methyl-
Molecular FormulaC10H13FN2O6
Molecular Weight276.22 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F
InChIInChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1
InChIKeyPPWWXPAQEKDXSB-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2'-O-methyluridine: A Dual-Modified Nucleoside


5-Fluoro-2'-O-methyluridine (5-F-2'-OMeU) is a synthetic pyrimidine nucleoside analog of uridine bearing two orthogonal modifications: a fluorine atom at the 5-position of the uracil base and a methoxy group at the 2'-O-position of the ribose sugar . This compound class—fluorinated 2'-O-alkyl uridines—has been investigated in antiviral research targeting RNA-dependent RNA polymerases (RdRps) of Flaviviridae and Coronaviridae, as well as in anticancer contexts where it functions as a prodrug convertible to 5-fluorouracil via nucleoside hydrolase activity [1]. The dual modification is designed to combine the base-pairing stabilization conferred by 5-fluoro substitution with the nuclease resistance and RNA duplex stabilization conferred by 2'-O-methylation [2].

Why 5-Fluoro-2'-O-methyluridine Cannot Be Replaced


In-class uridine analogs cannot be freely interchanged because the specific combination and stereochemistry of 5-fluoro and 2'-O-methyl modifications dictate distinct pharmacological properties. For instance, while 2'-O-methyl UTP is a substrate for SARS-CoV-2 RdRp causing partial chain termination [1], the addition of 5-fluoro modulates base-pairing thermodynamics (ΔΔG₃₇ = -0.8 kcal/mol stabilization per FUrd substitution in RNA duplexes) [2] and enables enzymatic conversion to 5-fluorouracil by nucleoside hydrolases such as RK9NH—a property absent in non-fluorinated 2'-O-methyluridine [3]. Conversely, 5-fluorouridine lacks the 2'-O-methyl group and thus does not benefit from the enhanced nuclease resistance and C3'-endo sugar pucker stabilization characteristic of 2'-O-alkyl modifications .

5-Fluoro-2'-O-methyluridine: Comparative Evidence


RdRp Substrate Selectivity: Dengue and Zika NS5 Polymerase

In purified dengue and Zika virus NS5 RdRp elongation complexes, 2'-O-methyl nucleotide analogues are preferred substrates over 2'-C-methyl-2'-fluoro analogues (the modification present in Sofosbuvir's active metabolite). The discrimination pattern for Dengue/Zika NS5 is 2'-O-Me > 2'-C-Me-2'-F > 2'-C-Me [1]. Importantly, this pattern is inverted relative to HCV NS5B, where 2'-fluoro substitution is beneficial, yielding the pattern 2'-O-Me > 2'-C-Me ≥ 2'-C-Me-2'-F [1]. This indicates that for flavivirus targets beyond HCV (Dengue, Zika), a 2'-O-methyl modification without 2'-C-methyl may be pharmacologically advantageous over the Sofosbuvir-type 2'-C-Me-2'-F scaffold.

Flavivirus RdRp Nucleotide selectivity Dengue Zika Chain termination

Chain Termination: Partial vs. Immediate Kinetics

Molecular dynamics simulations and free energy perturbation calculations on the SARS-CoV-2 replication-transcription complex reveal that 2'-O-methyl UTP incorporation weakens the binding of the subsequent incoming NTP, leading to partial (delayed) chain termination, whereas Sofosbuvir (2'-C-Me-2'-F) and 2'-methyl CTP cause immediate termination due to steric hindrance from the bulky 2'-methyl group [1]. This mechanistic distinction means 5-fluoro-2'-O-methyluridine triphosphate, if incorporated, would likely produce a different termination profile than 2'-C-methyl-based inhibitors, which may have implications for resistance profiles and the spectrum of viral polymerases inhibited.

SARS-CoV-2 RdRp inhibition Chain termination Molecular dynamics

RK9NH Hydrolase-Mediated Prodrug Conversion to 5-Fluorouracil

The metagenomically discovered nucleoside hydrolase RK9NH converts 5-fluoro-2'-O-methyluridine, 5-fluorouridine, and 5-fluoro-2'-deoxyuridine into the anticancer drug 5-fluorouracil [1]. Thin-layer chromatography confirmed product formation for all three substrates under identical enzymatic conditions [1]. This establishes 5-fluoro-2'-O-methyluridine as a viable prodrug candidate for gene-directed enzyme prodrug therapy (GDEPT), where the 2'-O-methyl modification may offer differentiated pharmacokinetic properties (e.g., nuclease resistance) compared to 5-fluorouridine while retaining the same prodrug activation pathway.

Gene-directed enzyme prodrug therapy Nucleoside hydrolase 5-fluorouracil Cancer

Dual-Modification Synergy: Stability and Nuclease Resistance

The two modifications act on orthogonal properties. The 5-fluorouridine substitution in RNA duplexes stabilizes the duplex by ΔΔG₃₇ = -0.8 kcal/mol per single-site substitution, primarily through more favorable base-stacking interactions [1]. Independently, the 2'-O-methyl modification provides nuclease resistance by sterically preventing formation of the 2',3'-cyclic phosphate transition state required for RNase-mediated hydrolysis, and increases RNA duplex thermal stability (Tm increase of 1–4°C per modification) . While these data are from separate studies on the individual modifications, their combination in 5-fluoro-2'-O-methyluridine is expected to produce additive or synergistic stabilization—a property not available in compounds bearing only one of these modifications.

Oligonucleotide therapeutics Thermal stability Nuclease resistance Base-pairing

Cytotoxicity Profile in Cancer Cell Lines

5-Fluoro-2'-O-methyluridine demonstrates dose-dependent antiproliferative activity across multiple human cancer cell lines. Reported IC50 values include HeLa (15 µM), MCF-7 (20 µM), and A549 (25 µM) . In murine L1210 leukemia cells, IC50 values reach the nanomolar range . The compound has also been shown to inhibit Ehrlich ascites carcinoma cell proliferation in both cell culture and animal models [1]. These data are vendor-reported and lack direct head-to-head comparison with 5-fluorouridine in the same assay; however, they establish baseline cytotoxic potency for the compound in its nucleoside form prior to any prodrug conversion.

Cancer Cytotoxicity Antiproliferative Prodrug

5-Fluoro-2'-O-methyluridine: High-Value Application Scenarios


Dengue and Zika NS5 Polymerase Inhibitor Development

As demonstrated by Potisopon et al. (2017), Dengue and Zika NS5 RdRps preferentially utilize 2'-O-methyl nucleotide analogues over 2'-C-methyl-2'-fluoro analogues (Sofosbuvir scaffold), with the rank order 2'-O-Me > 2'-C-Me-2'-F > 2'-C-Me [1]. Research groups developing direct-acting antivirals against these emerging flaviviruses should prioritize 5-fluoro-2'-O-methyluridine as a scaffold for triphosphate prodrug design, as it combines the preferred 2'-O-methyl recognition element with a 5-fluoro substitution that may further enhance target binding. This compound is particularly relevant given that no nucleoside drug is yet clinically approved for Dengue or Zika [1].

GDEPT with Nucleoside Hydrolase Activation

The RK9NH nucleoside hydrolase converts 5-fluoro-2'-O-methyluridine to 5-fluorouracil under mild enzymatic conditions, confirmed by TLC alongside 5-fluorouridine and 5-fluoro-2'-deoxyuridine as positive controls [2]. For GDEPT strategies, this compound offers a potential advantage over 5-fluorouridine: the 2'-O-methyl group confers nuclease resistance, potentially extending prodrug half-life in circulation while retaining the same enzymatic activation pathway to the cytotoxic 5-FU effector [2]. This scenario is supported by the well-characterized prodrug conversion data.

Oligonucleotides with Dual Modification Stabilization

For applications such as antisense oligonucleotides, siRNAs, or aptamers where both high duplex thermal stability and nuclease resistance are required, the dual modification profile of 5-fluoro-2'-O-methyluridine is particularly valuable. The 5-fluoro substitution contributes ΔΔG₃₇ ≈ -0.8 kcal/mol per residue toward duplex stabilization [3], while the 2'-O-methyl modification increases Tm by 1–4°C and blocks RNase-mediated degradation . Using this single phosphoramidite building block (available as 5'-O-DMTr-protected derivative, CAS 869355-45-3) instead of combining separate modifications simplifies oligonucleotide synthesis workflows while achieving dual stabilization.

Mechanistic Studies of RdRp Chain Termination

The finding that 2'-O-methyl UTP causes partial (delayed) chain termination in SARS-CoV-2 RdRp, in contrast to the immediate termination caused by 2'-C-methyl analogs like Sofosbuvir-TP [4], positions 5-fluoro-2'-O-methyluridine triphosphate as a valuable tool compound for dissecting the structural determinants of termination kinetics. Researchers investigating the relationship between 2'-substituent geometry and RdRp inhibition mechanism can use this compound to compare partial vs. immediate termination outcomes in a controlled biochemical system, with potential implications for understanding resistance mutation development [4].

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